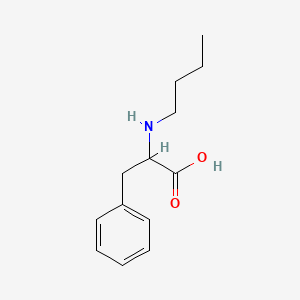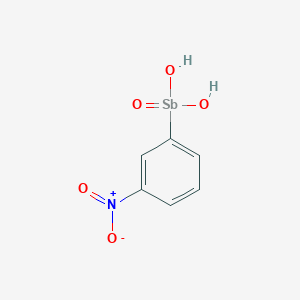
(3-Nitrophenyl)stibonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitrophenyl)stibonic acid: is an organoantimony compound with the molecular formula C6H6NO5Sb It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an antimony atom bonded to the phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)stibonic acid typically involves the reaction of 3-nitrophenyl diazonium salts with antimony pentachloride. The process can be summarized in three main stages:
Preparation of 3-nitrophenyl diazonium salts: This is achieved by treating 3-nitroaniline with nitrous acid.
Formation of double diazonium-antimony salts: The diazonium salts are then reacted with antimony pentachloride to form double salts.
Decomposition of double salts: The double salts are decomposed using copper to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (3-Nitrophenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Complex Formation: The antimony atom can form complexes with various ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used.
Complex Formation: Ligands such as phosphines or amines are commonly used.
Major Products:
Reduction of the nitro group: Results in the formation of 3-aminophenylstibonic acid.
Substitution reactions: Can yield various substituted phenylstibonic acids depending on the reagents used.
Aplicaciones Científicas De Investigación
(3-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: Utilized in the development of advanced materials and catalysts
Mecanismo De Acción
The mechanism of action of (3-Nitrophenyl)stibonic acid involves its interaction with biological molecules. The antimony atom can form complexes with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
- Phenylstibonic acid
- 4-Nitrophenylstibonic acid
- 2-Nitrophenylstibonic acid
Comparison: (3-Nitrophenyl)stibonic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to phenylstibonic acid, the presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions .
Propiedades
Número CAS |
5430-17-1 |
|---|---|
Fórmula molecular |
C6H6NO5Sb |
Peso molecular |
293.88 g/mol |
Nombre IUPAC |
(3-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H;2*1H2;;/q;;;;+2/p-2 |
Clave InChI |
IMKMIUXNPQNEEH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)[Sb](=O)(O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


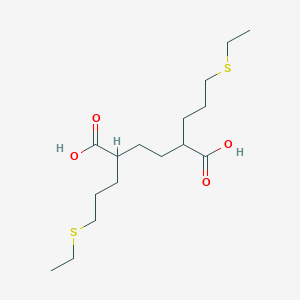
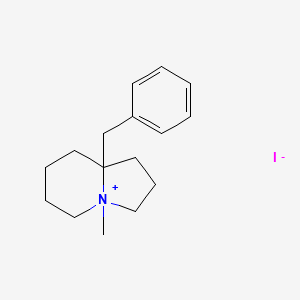

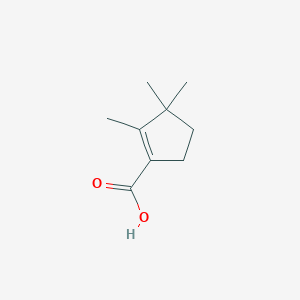
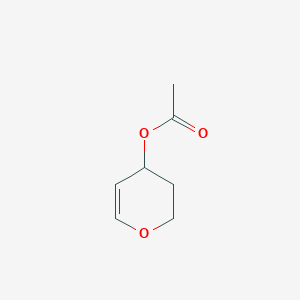
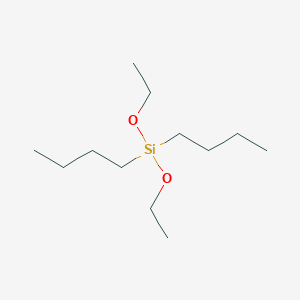


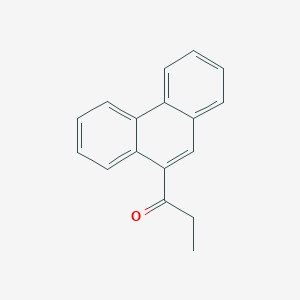

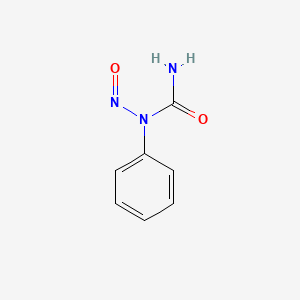

![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
